molecular formula C9H12Br3NOS B13815382 2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol CAS No. 62673-61-4

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol

Cat. No.: B13815382
CAS No.: 62673-61-4
M. Wt: 421.98 g/mol
InChI Key: LDYWVDWAWNGERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves several steps. . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with isopropylamine under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

2-Isopropylamino-1-(3,4,5-tribromo-2-thienyl)ethanol can be compared with similar compounds such as:

    2-Isopropylamino-1-(3,4,5-tribromo-2-furyl)ethanol: Similar structure but with a furan ring instead of a thienyl ring.

    2-Isopropylamino-1-(3,4,5-tribromo-2-phenyl)ethanol: Contains a phenyl ring instead of a thienyl ring.

    2-Isopropylamino-1-(3,4,5-tribromo-2-pyridyl)ethanol: Features a pyridyl ring in place of the thienyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienyl ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

62673-61-4

Molecular Formula

C9H12Br3NOS

Molecular Weight

421.98 g/mol

IUPAC Name

2-(propan-2-ylamino)-1-(3,4,5-tribromothiophen-2-yl)ethanol

InChI

InChI=1S/C9H12Br3NOS/c1-4(2)13-3-5(14)8-6(10)7(11)9(12)15-8/h4-5,13-14H,3H2,1-2H3

InChI Key

LDYWVDWAWNGERL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=C(C(=C(S1)Br)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.